7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by cyclization to form the desired triazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibition properties.
Uniqueness
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C5H3ClN4O |
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Molecular Weight |
170.56 g/mol |
IUPAC Name |
7-chloro-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-2-10-4(7-3)8-9-5(10)11/h1-2H,(H,9,11) |
InChI Key |
HDHULIHYURCOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)NN=C2N=C1Cl |
Origin of Product |
United States |
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